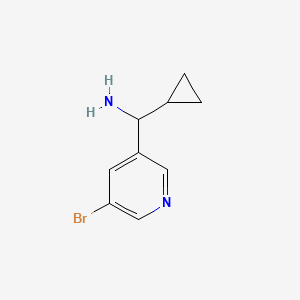

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-7(4-12-5-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZPXWHGEBKSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CN=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Foreword

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a valuable building block in contemporary drug discovery and development. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by field-proven insights. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed and practical understanding of this synthetic route. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction

This compound is a key intermediate characterized by the presence of a bromopyridine core, a cyclopropyl moiety, and a secondary amine linker. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The brominated pyridine ring offers a handle for further functionalization via cross-coupling reactions, while the cyclopropylamine portion can impart favorable pharmacokinetic properties to the final compounds.

The synthetic strategy outlined herein is a two-step process commencing from the commercially available 5-bromonicotinic acid. The pathway involves the initial conversion of the carboxylic acid to the corresponding aldehyde, followed by a reductive amination with cyclopropylamine to furnish the target molecule. This approach is favored for its high efficiency, operational simplicity, and the use of readily available reagents.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into two primary stages:

-

Stage 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde. This involves the conversion of the carboxylic acid functionality of 5-bromonicotinic acid into an aldehyde.

-

Stage 2: Reductive Amination. The synthesized aldehyde is then coupled with cyclopropylamine via reductive amination to yield the final product.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde

The initial step in our synthesis is the preparation of the key intermediate, 5-bromo-3-pyridinecarboxaldehyde[1][2][3][4][5][6]. This aldehyde serves as the electrophilic partner in the subsequent reductive amination step. While several methods exist for the synthesis of aldehydes from carboxylic acids, a common and effective approach involves the initial conversion of the carboxylic acid to an activated species, such as an acid chloride or a Weinreb amide, followed by reduction. A more direct, albeit often lower-yielding, method can be the partial reduction of the carboxylic acid. For the purposes of this guide, we will focus on a reliable two-step procedure from 5-bromonicotinic acid.

Step 1.1: Synthesis of 5-Bromonicotinic Acid

While 5-bromonicotinic acid is commercially available, it can also be synthesized from nicotinic acid through electrophilic bromination. This reaction is typically carried out in the presence of a halogenating agent like bromine and a catalyst.

Experimental Protocol: Bromination of Nicotinic Acid

-

To a stirred solution of nicotinic acid (1.0 equivalent) in a suitable solvent such as oleum or sulfuric acid, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

Slowly add bromine (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to a temperature of 120-130°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford 5-bromonicotinic acid.

Step 1.2: Conversion of 5-Bromonicotinic Acid to 5-Bromo-3-pyridinecarboxaldehyde

A reliable method for this conversion is the reduction of the corresponding acid chloride.

Experimental Protocol: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde

-

Formation of the Acid Chloride: To a suspension of 5-bromonicotinic acid (1.0 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

Reduction to the Aldehyde: Dissolve the crude acid chloride in a dry, inert solvent like toluene or THF and cool to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of a suitable reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 equivalents), to the cooled solution.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-bromo-3-pyridinecarboxaldehyde.

| Parameter | Value |

| Starting Material | 5-Bromonicotinic Acid |

| Reagents | Thionyl Chloride, DMF, Lithium tri-tert-butoxyaluminum hydride |

| Solvent | Dichloromethane/Toluene, THF |

| Temperature | Reflux, -78°C |

| Typical Yield | 70-85% |

Stage 2: Reductive Amination

The final step in the synthesis is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with cyclopropylamine. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of the reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, as it readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde.[2]

Caption: Reductive amination of 5-bromo-3-pyridinecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add cyclopropylamine (1.2 equivalents).

-

Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.

-

Slowly add the suspension of the reducing agent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford this compound as the final product.

| Parameter | Value |

| Starting Material | 5-Bromo-3-pyridinecarboxaldehyde |

| Reagents | Cyclopropylamine, Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Typical Yield | 75-90% |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through the use of standard analytical techniques at each stage.

-

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of each reaction, ensuring the complete consumption of starting materials and the formation of the desired product.

-

Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and, if necessary, elemental analysis.

-

Purification: Column chromatography is a robust method for the purification of the intermediates and the final product, ensuring high purity, which is critical for subsequent applications in drug discovery.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and employing standard laboratory techniques for monitoring and purification, researchers can confidently synthesize this valuable building block for their drug discovery programs. The use of a two-stage approach, culminating in a mild and selective reductive amination, ensures high yields and purity of the final product.

References

-

5-Bromonicotinic acid 20826-04-4 wiki. LookChem. [Link]

- Process for preparing 5-bromonicotinic acid.

-

Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price. Tianjin Heyi New Materials Technology Co., Ltd. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Process for preparing 5-bromonicotinic acid.

-

5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734. PubChem. [Link]

-

Reductive Amination. Organic Chemistry Portal. [Link]

-

Is anyone familiar with a reductive amination?. ResearchGate. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

Sources

- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Physicochemical properties of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Executive Summary

This compound is a heterocyclic amine featuring a bromopyridine core, a structure of significant interest in medicinal chemistry and materials science. The incorporation of a cyclopropyl group introduces unique conformational constraints and metabolic properties, making a thorough understanding of its physicochemical profile essential for its application. This guide provides a comprehensive analysis of the structural, physical, and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical and calculated data but also detailed, field-proven experimental protocols for empirical validation. Our approach emphasizes the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is to establish its molecular identity. The structure of this compound dictates its every interaction and property.

Chemical Structure and Core Attributes

The molecule is composed of three key functional regions: the 5-bromopyridine ring, a secondary amine linker, and a cyclopropyl moiety. The pyridine nitrogen and the bromine atom act as electron-withdrawing groups, influencing the aromatic ring's reactivity and the basicity of the amine. The cyclopropyl group is a rigid, sterically demanding substituent known to enhance metabolic stability and modulate binding affinity in drug candidates.

Caption: Core molecular attributes of the compound.

Key Structural Features Diagram

The interplay between the electronic nature of the bromopyridine ring and the unique stereoelectronic properties of the cyclopropyl group defines the molecule's chemical personality.

Caption: Functional components of this compound.

Part 2: Physicochemical Properties - Calculated and Experimental

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. Below, we present calculated values to guide initial assessments, followed by rigorous protocols for their experimental determination.

Summary of Physicochemical Parameters

This table summarizes key computed properties. It is crucial to note that while computational models provide excellent estimations, empirical data is the gold standard for regulatory submissions and definitive characterization.

| Parameter | Calculated Value / Estimate | Significance in Drug Development |

| Molecular Weight | 227.10 g/mol [1] | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |

| XLogP3 | ~1.2 (based on 2-yl isomer)[1] | Measures lipophilicity; influences membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Governs interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. |

| Rotatable Bonds | 2 | Defines conformational flexibility and entropy of binding. |

| pKa (predicted) | Amine: ~8.5-9.5; Pyridine N: ~2.5-3.5 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

Experimental Protocol: Thermodynamic Solubility Assessment

Causality: Thermodynamic solubility is a critical parameter that influences oral bioavailability and formulation strategies. The "shake-flask" method, while traditional, remains the definitive standard for its measurement. This protocol is designed to achieve equilibrium, ensuring the measurement reflects the true thermodynamic limit.

Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Prepare a stock solution of the title compound in a suitable organic solvent (e.g., DMSO) for creating calibration standards.

-

Sample Incubation: Add an excess of the solid compound (enough to ensure saturation, typically 1-2 mg) to 1 mL of the PBS buffer in a glass vial.

-

Equilibration (Trustworthiness Pillar): Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 37°C) for at least 24 hours. This extended incubation is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification:

-

Generate a calibration curve by making serial dilutions of the DMSO stock solution in the mobile phase and injecting them into an HPLC-UV system.

-

Dilute the supernatant sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration by interpolating from the standard curve.

-

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.

Part 3: Thermal and Spectroscopic Analysis

Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to determine the melting point, a key indicator of purity, and to assess the thermal stability of the compound. This information is vital for handling, storage, and formulation processes, such as hot-melt extrusion.

Protocol Outline:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak. The presence of multiple peaks may indicate impurities or polymorphism. Exothermic events can indicate decomposition.

Structural Confirmation by Spectroscopic Methods

For a molecule like this compound, a combination of NMR and Mass Spectrometry provides unambiguous structural confirmation.

-

¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine ring, a characteristic multiplet for the methine proton adjacent to the amine, and complex upfield signals corresponding to the cyclopropyl ring protons. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons, the methine carbon, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M+H and M+2+H) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Part 4: Implications in a Research and Development Context

The physicochemical profile of this compound suggests it is a promising scaffold for drug discovery. Its moderate molecular weight and LogP fall within the "rule of five" guidelines, indicating potential for good oral bioavailability. The basic amine provides a handle for salt formation, which can be a powerful tool to modulate solubility and improve solid-state properties.[2] The cyclopropyl group, a known bioisostere for other small alkyl groups, can confer improved metabolic stability by preventing enzymatic degradation at adjacent positions.[3]

Researchers developing this molecule or its analogs should prioritize empirical determination of solubility and pKa, as these values will directly inform formulation development and the design of relevant in vitro ADME assays.

References

-

Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

Sources

An In-depth Technical Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Interest

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine is a heterocyclic amine that incorporates two key structural motifs of significant interest in medicinal chemistry: a bromopyridine ring and a cyclopropylamine moiety. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The cyclopropyl group, a small, strained carbocycle, is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] The combination of these fragments in a single, relatively simple molecule makes it a valuable building block for the synthesis of more complex pharmaceutical agents.

This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, potential applications in drug discovery, and essential safety information.

CAS Number Identification

A definitive CAS (Chemical Abstracts Service) number for the free base form of this compound is not readily found in major chemical databases. However, the dihydrochloride salt of this compound is listed by some chemical suppliers, though often without a specific CAS number.[2] It is important to distinguish the target primary amine from its secondary amine isomer, 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine, which has the CAS number 1179513-34-8.[3] For the purpose of this guide, we will focus on the primary amine, this compound.

Physicochemical Properties

Below is a summary of the key physicochemical properties for this compound. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | Calculated |

| Molecular Weight | 227.10 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from related compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis Protocol: Reductive Amination

The most direct and widely used method for synthesizing secondary amines of this type is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5] In this case, the logical starting materials are 5-bromonicotinaldehyde (also known as 5-bromo-3-formylpyridine) and cyclopropylamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol

Materials:

-

5-bromonicotinaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-bromonicotinaldehyde (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: Add cyclopropylamine (1.1 eq) to the solution dropwise. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the development of various therapeutic agents.

-

Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities against various cancer cell lines.[1] The incorporation of a cyclopropyl group can further enhance potency and improve the pharmacokinetic profile.

-

Antimicrobial and Antiviral Properties: Both cyclopropane-containing compounds and pyridine derivatives have been investigated for their antimicrobial and antiviral activities.[6] This scaffold could serve as a starting point for the development of new anti-infective agents.

-

Central Nervous System (CNS) Disorders: The cyclopropylamine moiety is a key feature in some antidepressant drugs, such as the monoamine oxidase inhibitor (MAOI) tranylcypromine. This suggests that derivatives of this compound could be explored for their potential in treating CNS disorders.

Potential Signaling Pathway Involvement

Given the broad range of activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For example, many anticancer drugs target receptor tyrosine kinases (RTKs) which play a crucial role in cell proliferation and survival.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound DIHYDROCHLORIDE [chemicalbook.com]

- 3. 1179513-34-8|1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine|BLD Pharm [bldpharm.com]

- 4. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral data for the novel compound (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. In the absence of a complete, formally published experimental dataset for this specific molecule, this document serves as an expert-driven prediction and interpretation guide for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will delve into the theoretical underpinnings of the expected spectral features, drawing upon data from analogous structures and foundational spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar chemical entities.

Introduction

This compound is a compound of interest in medicinal chemistry and drug discovery due to its unique structural combination of a brominated pyridine ring and a cyclopropylmethanamine moiety. The pyridine scaffold is a common feature in many pharmaceuticals, and the cyclopropyl group can confer desirable properties such as metabolic stability and conformational rigidity. Accurate structural elucidation through spectral analysis is a critical step in the development of any new chemical entity. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for identifying the hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of its constituent fragments and the influence of the overall electronic environment. The spectrum is expected to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and it's important to note that solvent choice can influence chemical shifts.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.0 |

| H-4 (Pyridine) | 7.8 - 8.0 | t | ~2.0 |

| H-6 (Pyridine) | 8.4 - 8.6 | d | ~2.0 |

| Methine (CH-N) | 3.5 - 3.8 | d | ~7.0 |

| Amine (NH) | 1.5 - 2.5 | br s | - |

| Cyclopropyl Methine (CH) | 0.8 - 1.2 | m | - |

| Cyclopropyl Methylene (CH₂) | 0.2 - 0.6 | m | - |

Causality behind Predictions:

-

Pyridine Protons: The protons on the 5-bromopyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The bromine atom at the 5-position will have a modest electronic effect on the surrounding protons. The protons at the 2, 4, and 6 positions will exhibit small meta and para couplings to each other, resulting in doublets and a triplet.

-

Methine Proton: The proton on the carbon adjacent to the nitrogen and the pyridine ring (methine) is expected to be deshielded by both electronegative atoms, placing its signal in the 3.5-3.8 ppm range. It will likely appear as a doublet due to coupling with the amine proton.

-

Amine Proton: The amine proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

-

Cyclopropyl Protons: The protons of the cyclopropyl group are characteristically found in the upfield region of the spectrum (0.2-1.2 ppm) due to the ring current effect of the cyclopropane ring.[5][6][7] The complex spin-spin coupling between the cyclopropyl protons will likely result in multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5 (Pyridine, C-Br) | 118 - 122 |

| C-3 (Pyridine, C-CH) | 140 - 145 |

| C-2 (Pyridine) | 150 - 153 |

| C-4 (Pyridine) | 135 - 138 |

| C-6 (Pyridine) | 148 - 151 |

| Methine (CH-N) | 55 - 60 |

| Cyclopropyl Methine (CH) | 10 - 15 |

| Cyclopropyl Methylene (CH₂) | 3 - 8 |

Rationale for Predictions:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon bearing the bromine atom (C-5) is expected to have its chemical shift influenced by the halogen.

-

Methine Carbon: The methine carbon, bonded to the nitrogen and the pyridine ring, will be downfield due to the electron-withdrawing effects of these groups.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically shielded and will appear at high field in the spectrum.[9][10]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. For this compound (C₁₀H₁₃BrN₂), the expected monoisotopic mass is approximately 240.03 g/mol .

Table 3: Predicted Key Mass Spectral Fragments (Electron Ionization)

| m/z | Proposed Fragment | Significance |

| 240/242 | [C₁₀H₁₃BrN₂]⁺ | Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine. |

| 199/201 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 185/187 | [M - C₃H₆N]⁺ | Cleavage of the bond between the methine carbon and the cyclopropyl group. |

| 157/159 | [C₅H₃BrN]⁺ | 5-Bromopyridine fragment. |

| 84 | [C₄H₈N]⁺ | Cyclopropylmethanamine fragment. |

Insights into Fragmentation:

-

Isotopic Pattern: A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[11]

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment at the bonds adjacent to the nitrogen atom and the pyridine ring. The loss of the cyclopropyl group is a likely fragmentation pathway. Cleavage of the C-C bond between the methine carbon and the cyclopropyl ring is also anticipated. The fragmentation of brominated pyridine compounds often involves the loss of the bromine atom or the entire pyridine ring.[12][13][14]

Diagram of a potential fragmentation pathway:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for this compound. These protocols represent best practices in the field.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Data Acquisition:

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. savemyexams.com [savemyexams.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of Bromopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to numerous FDA-approved therapeutics.[1] The introduction of a bromine substituent onto this privileged heterocycle creates a class of compounds known as bromopyridine derivatives, which serve as versatile intermediates in chemical synthesis and as pharmacologically active agents in their own right.[2][3] These derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential in the development of novel treatments for a range of diseases, most notably cancer, infectious diseases, and neurological disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of bromopyridine derivatives, focusing on their anticancer, antimicrobial, and neurological properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower the rational design and evaluation of next-generation bromopyridine-based therapeutics.

Part 1: Anticancer Activity of Bromopyridine Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues.[4] Bromopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those of the breast, prostate, and cervix.[5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell signaling, proliferation, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Bromopyridine derivatives exert their anticancer effects through various mechanisms, primarily by acting as inhibitors of key enzymes and proteins involved in cancer progression.

Many cancers are driven by the dysregulation of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Bromopyridine derivatives have been successfully designed as inhibitors of several important kinases implicated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[6] Several novel pyridine derivatives have been synthesized and shown to bind effectively to the EGFR, acting as potent inhibitors.[5] This inhibition blocks the downstream signaling cascade, leading to a reduction in cancer cell growth and survival.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7] The VEGF signaling pathway is a key driver of this process.[8] Pyridine derivatives have been developed to inhibit VEGFR-2 phosphorylation, thereby disrupting the angiogenesis pathway and starving tumors of the nutrients they need to grow.

The microtubule cytoskeleton is a dynamic structure essential for cell division, intracellular transport, and maintenance of cell shape.[7] Tubulin polymerization inhibitors are a well-established class of anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Novel thienopyridine derivatives, which can be considered bioisosteres of bromopyridines, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[9] This disruption of the microtubule network effectively halts cell division in rapidly proliferating cancer cells.

Some pyridine derivatives can exert their cytotoxic effects by directly interacting with DNA. These flat, aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation.[10] This can lead to DNA damage and interfere with DNA replication and transcription. Additionally, some derivatives have been found to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[2][3] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death.[2][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of bromopyridine derivatives is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their anticancer potency:

-

Position of the Bromo Substituent: The position of the bromine atom on the pyridine ring can significantly impact activity. While specific SAR for bromopyridines is an area of ongoing research, studies on halogenated pyridines suggest that the position of the halogen can influence binding affinity to target proteins.[2]

-

Nature and Position of Other Substituents: The presence of other functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity.[2] Conversely, bulky groups or additional halogen atoms may decrease activity.[2]

-

Linker Moiety: In compounds designed as kinase or tubulin inhibitors, the nature and length of the linker connecting the bromopyridine core to other pharmacophoric elements are critical for optimal binding to the target protein.

Experimental Protocols for Evaluating Anticancer Activity

A critical component of anticancer drug discovery is the robust in vitro and in vivo evaluation of candidate compounds. Here, we provide detailed protocols for key assays used to assess the anticancer potential of bromopyridine derivatives.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (optical density) at 340 nm as microtubules form.

Step-by-Step Protocol:

-

Reagent Preparation: On ice, thaw purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[14]

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the bromopyridine derivative at various concentrations.[14]

-

Initiation of Polymerization: Add the purified tubulin to each well to a final concentration of 2 mg/mL.[14]

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

This assay measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[15]

Principle: The amount of ADP generated in a kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the kinase, substrate peptide, ATP, and bromopyridine derivatives in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[15]

-

Inhibitor and Kinase Incubation: In a white 96-well plate, add the bromopyridine derivative at various concentrations. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]

-

Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.[15]

-

ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway Visualization

To better understand the points of intervention for bromopyridine derivatives in cancer, the following diagrams illustrate the EGFR and VEGF signaling pathways.

Caption: EGFR Signaling Pathway Inhibition by Bromopyridine Derivatives.

Caption: VEGF Signaling Pathway Inhibition by Bromopyridine Derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 7e | MCF-7 (Breast) | Not specified, potent | EGFR Inhibitor | [5] |

| Compound 7g | DU-145 (Prostate) | Not specified, potent | EGFR Inhibitor | [5] |

| Compound 8a | MCF-7 (Breast) | 0.28 | Topoisomerase I/II Inhibitor | [3] |

| Compound 8m | HepG2 (Liver) | 0.39 | Topoisomerase I/II Inhibitor | [3] |

| Thienopyridine 20b | MGC-803 (Gastric) | 0.00161 | Tubulin Polymerization Inhibitor | [9] |

| Pyranopyridine 12 | Hep-G2 (Liver) | More potent than doxorubicin | Not specified | [16] |

| Pyranopyridine 14 | MCF-7 (Breast) | More potent than doxorubicin | Not specified | [16] |

Note: This table is a representative sample and not an exhaustive list. The potency of compounds can vary significantly based on the specific chemical structure and the cancer cell line being tested.

Part 2: Antimicrobial and Neurological Activities (Coming Soon)

This guide will be expanded in future installments to cover the significant antimicrobial and neurological activities of bromopyridine derivatives, including their mechanisms of action, SAR, and relevant experimental protocols.

References

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025, September 18). Journal of Pharmaceutical Research International. Retrieved January 19, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved January 19, 2026, from [Link]

-

Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019, April 16). PMC. Retrieved January 19, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025, March 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Parvifoline Derivatives as Tubulin Polymerization Inhibitors. (2019, April 26). PubMed. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021, February 6). R Discovery. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 15). PMC. Retrieved January 19, 2026, from [Link]

-

Molecular Hybrids Targeting Tubulin Polymerization. (2022, April 12). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026, January 16). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. (2023, March 21). YouTube. Retrieved January 19, 2026, from [Link]

Sources

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 8. VEGF 경로 | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. clyte.tech [clyte.tech]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

The Cyclopropylamine Moiety in Drug Design: A Technical Guide to a Privileged Scaffold

Introduction: The Allure of the Strained Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the vast arsenal of functional groups available to the drug designer, the cyclopropylamine moiety stands out as a uniquely powerful and versatile building block.[1] Its incorporation into therapeutic agents spans a wide range of applications, from quinolone antibiotics and antiviral agents to antidepressants and anticancer compounds.[2] This guide provides an in-depth technical exploration of the cyclopropylamine moiety, elucidating the fundamental principles that make it a privileged scaffold in modern drug design. We will dissect its unique physicochemical properties, its profound impact on metabolic stability and enzyme inhibition, and its strategic application in successful clinical agents, while also addressing the inherent challenges and mitigation strategies associated with its use.

Section 1: The Foundation: Unique Physicochemical & Stereoelectronic Properties

The utility of the cyclopropylamine group stems from the inherent properties of the three-membered cyclopropane ring. The significant ring strain (~29 kcal/mol), a consequence of bond angles compressed to 60° from the ideal 109.5°, imbues the ring with distinct electronic and conformational characteristics.[3]

1.1 Conformational Rigidity and Pre-organization The rigid, planar nature of the cyclopropane ring acts as a conformational clamp. By restricting the rotational freedom of the attached amine and other substituents, it reduces the entropic penalty upon binding to a biological target. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity and potency.[4] Furthermore, this rigidity provides a fixed vector for the amino group, allowing for precise positioning within a receptor's binding pocket to optimize key interactions.

1.2 Electronic Character and Basicity The C-C bonds of the cyclopropane ring possess a higher degree of p-character than typical alkanes, giving them properties reminiscent of a double bond.[4] This electronic feature influences the basicity of the attached amino group. When compared to a simple acyclic analogue like isopropylamine, cyclopropylamine is notably less basic. This modulation of pKa is a critical tool for drug designers aiming to optimize properties like solubility, absorption, and avoidance of P-glycoprotein efflux.[4]

Data Presentation: Physicochemical Property Comparison

The following table provides a comparative summary of the key physicochemical properties of cyclopropylamine and its commonly used bioisosteric counterpart, isopropylamine.

| Property | Cyclopropylamine | Isopropylamine | Rationale for Significance in Drug Design |

| pKa | ~9.10[5][6] | ~10.63[7][8][9] | Lower basicity can reduce unwanted interactions with off-targets (e.g., hERG channel) and improve the overall ADME profile. |

| LogP | ~0.07[6][10] | ~0.26 - 0.39[4][7] | The lower lipophilicity can contribute to better aqueous solubility and a more favorable balance for oral absorption. |

| Structure | Strained, rigid ring | Flexible, acyclic | Rigidity reduces the entropic cost of binding, potentially increasing potency. Flexibility allows for more conformational possibilities. |

Section 2: The Double-Edged Sword: Impact on Metabolic Stability

One of the most compelling reasons for incorporating a cyclopropyl group is to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more labile C-H bonds in alkyl chains. This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.

However, when the cyclopropyl ring is directly attached to a nitrogen atom, as in cyclopropylamine, it can become a metabolic liability. This moiety is susceptible to bioactivation by enzymes such as CYPs (notably CYP1A2) and monoamine oxidases (MAOs), which can lead to the formation of reactive metabolites.[11]

The bioactivation is understood to proceed via a single-electron transfer from the nitrogen, forming a radical cation. This intermediate can then undergo rapid ring-opening to generate a reactive carbon-centered radical and an iminium ion, which can subsequently form covalent adducts with cellular macromolecules like proteins.[11][12] This mechanism is the basis for the hepatotoxicity observed with the fluoroquinolone antibiotic trovafloxacin, which ultimately led to its restricted use.[13]

Mandatory Visualization: Bioactivation Pathway of Cyclopropylamine

Caption: Bioactivation of an N-aryl cyclopropylamine to a reactive metabolite.

Section 3: A Potent Pharmacophore for Enzyme Inhibition

The inherent reactivity of the cyclopropylamine moiety, while a risk for metabolic bioactivation, is masterfully exploited in the design of mechanism-based enzyme inhibitors. The most prominent examples are the monoamine oxidase inhibitors (MAOIs).

3.1 Mechanism of Monoamine Oxidase (MAO) Inhibition Tranylcypromine (Parnate), a clinically used antidepressant, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[14][15] Its mechanism of action is a textbook example of leveraging the cyclopropylamine pharmacophore. The process involves:

-

Single-Electron Transfer: The cyclopropylamine nitrogen donates an electron to the enzyme's flavin adenine dinucleotide (FAD) cofactor.

-

Radical Formation: This creates an amine radical cation and a flavin semiquinone radical.

-

Ring Opening: The highly strained cyclopropyl ring of the radical cation opens, forming a stable benzylic radical.

-

Covalent Adduct Formation: This radical then forms a covalent bond with either the N5 or C4a position of the FAD cofactor, or with a nearby cysteine residue in the enzyme's active site, leading to irreversible inactivation.[16]

By inhibiting MAO, these drugs prevent the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, increasing their levels in the brain and alleviating symptoms of depression.[15][17] This same mechanistic principle has been applied to the inhibition of other flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[14]

Mandatory Visualization: Mechanism of MAO Inhibition

Caption: Mechanism of irreversible MAO inhibition by Tranylcypromine.

Section 4: Application in Drug Design: Key Case Studies

The strategic incorporation of the cyclopropylamine moiety has been instrumental in the success of numerous FDA-approved drugs.

4.1 Quinolone Antibiotics: Ciprofloxacin Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.[18] The N-cyclopropyl substituent is crucial for its potent activity against bacterial DNA gyrase and topoisomerase IV.[18] The cyclopropyl group optimizes the drug's conformation for binding within the enzyme-DNA complex, enhancing its inhibitory activity far beyond that of non-cyclopropylated analogues. Its synthesis involves the key step of reacting a quinolone core with cyclopropylamine.[1][19]

4.2 Antidepressants: Tranylcypromine As discussed, tranylcypromine is a potent MAOI used for treatment-resistant depression.[20] Structurally, it can be viewed as a cyclized analogue of amphetamine.[14] This rigidification into the cyclopropylamine structure is key to its mechanism-based inactivation of MAO, a property not shared by its flexible counterpart.

4.3 Other Therapeutic Areas The cyclopropylamine moiety is a key structural component in a growing number of drugs across various fields, including antiviral agents (e.g., Bictegravir for HIV), kinase inhibitors for cancer, and central nervous system (CNS) drugs.[2][21]

Section 5: Experimental Protocols

A self-validating system requires transparent and reproducible methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis of a key cyclopropylamine-containing intermediate and for the assessment of its metabolic stability.

5.1 Protocol 1: Synthesis of an N-Aryl Cyclopropylamine Derivative This protocol describes a palladium-catalyzed Buchwald-Hartwig amination for the coupling of an aryl chloride with cyclopropylamine, a common method for creating drug-like scaffolds.[22]

-

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Cyclopropylamine (1.3 mmol, 1.3 equiv)

-

Palladium(II) acetate (0.02 mmol, 2 mol%)

-

adYPhos ligand (adamantyl-substituted ylide-functionalized phosphine, 0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

-

-

Procedure:

-

To an oven-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate, the adYPhos ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the aryl chloride and anhydrous toluene via syringe.

-

Add the cyclopropylamine via syringe.

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.

-

-

Expected Outcome: This method typically provides moderate to excellent yields of the desired N-arylated product, which should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.[22]

5.2 Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM) This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[23][24][25]

-

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM), e.g., from BioIVT (20 mg/mL stock)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compound (e.g., Midazolam, known to be rapidly metabolized)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.

-

-

Procedure:

-

Preparation: Thaw HLM at 37°C and dilute in ice-cold phosphate buffer to a working concentration of 1 mg/mL. Prepare the test compound and positive control by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).

-

Pre-incubation: Add the diluted HLM and the test compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.

-

Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k and the intrinsic clearance (CLint) = (k / microsomal protein concentration).

-

Mandatory Visualization: Metabolic Stability Assay Workflow

Caption: Workflow for a typical human liver microsomal stability assay.

Conclusion

The cyclopropylamine moiety is a testament to the power of subtle structural modification in drug design. Its unique combination of conformational rigidity, modulated basicity, and distinct reactivity makes it an invaluable tool for enhancing potency, tuning physicochemical properties, and creating potent mechanism-based inhibitors.[2] While its potential for metabolic bioactivation presents a significant challenge that demands careful evaluation, a thorough understanding of the underlying mechanisms allows for the design of safer and more effective therapeutics. As synthetic methodologies continue to evolve, the strategic application of the cyclopropylamine scaffold is poised to remain a cornerstone of innovation in medicinal chemistry, driving the development of next-generation pharmaceuticals across a broad spectrum of diseases.

References

-

Tranylcypromine - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Tranylcypromine Sulfate? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University TechTransfer and Ventures. Retrieved January 19, 2026, from [Link]

-

Tranylcypromine: Package Insert / Prescribing Info / MOA. (2025, July 31). Drugs.com. Retrieved January 19, 2026, from [Link]

-

The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Laboratory Synthesis Of Ciprofloxacin. (2012, May 19). Synthesis Of Drugs. Retrieved January 19, 2026, from [Link]

-

Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. Retrieved January 19, 2026, from [Link]

-

In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008). Chemical Research in Toxicology, 21(3), 711–719. [Link]

-

Tranylcypromine (oral route). (n.d.). Mayo Clinic. Retrieved January 19, 2026, from [Link]

-

Isopropylamine | C3H9N. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 19, 2026, from [Link]

-

Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

-

Ciprofloxacin Synthesis. (2025, September 30). Virginia Commonwealth University TechTransfer and Ventures. Retrieved January 19, 2026, from [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]

-

Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (n.d.). Journal of Psychiatry & Neuroscience. Retrieved January 19, 2026, from [Link]

-

Tranylcypromine: Its Pharmacology, Safety, and Efficacy. (2020, June 16). Psychiatry Online. Retrieved January 19, 2026, from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024, April 2). Organic Letters. [Link]

-

Isopropylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Cas 765-30-0,Cyclopropylamine. (n.d.). lookchem.com. Retrieved January 19, 2026, from [Link]

-

Triisopropylamine. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

-

Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025, August 20). The Journal of Organic Chemistry. [Link]

-

Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury. (2024). Journal of Applied Toxicology. [Link]

-

Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved January 19, 2026, from [Link]

-

Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Deleterious effects of reactive metabolites. (n.d.). Journal of Applied Toxicology. Retrieved January 19, 2026, from [Link]

-

Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pharmacokinetics and metabolism of single oral doses of trovafloxacin. (1997). The Annals of Pharmacotherapy, 31(10), 1138-42. [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Representative examples of FDA-approved drugs bearing a cyclopropane motif. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Journal of Organic and Inorganic Chemistry. Retrieved January 19, 2026, from [Link]

-

Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Isopropylamine - Wikipedia [en.wikipedia.org]

- 8. Isopropylamine CAS#: 75-31-0 [m.chemicalbook.com]

- 9. Isopropylamin | 75-31-0 [m.chemicalbook.com]

- 10. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. drugs.com [drugs.com]

- 18. nbinno.com [nbinno.com]

- 19. drugsynthesis.blogspot.com [drugsynthesis.blogspot.com]

- 20. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 21. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. mercell.com [mercell.com]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

An In-depth Technical Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine and Its Structural Analogs for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The (5-Bromopyridin-3-yl)(cyclopropyl)methanamine core represents a confluence of desirable features: a substituted pyridine ring, a common element in numerous pharmaceuticals, and a cyclopropyl group, known for its ability to impart conformational rigidity and improved metabolic stability.[1][2] This guide provides an in-depth exploration of this scaffold, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into rational synthetic strategies, explore the vast chemical space of its structural analogs, and discuss the underlying medicinal chemistry principles that guide the design of next-generation therapeutics based on this promising core.

Part 1: The Core Scaffold: Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a reductive amination pathway, a robust and widely utilized transformation in organic synthesis. This approach hinges on the formation of an imine intermediate from a suitable aldehyde precursor and cyclopropylamine, followed by its reduction to the target amine.

Proposed Synthetic Pathway: Reductive Amination

A logical and experimentally feasible route commences with the commercially available 5-bromonicotinaldehyde. This key intermediate serves as the electrophilic partner in the reductive amination reaction with cyclopropylamine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established reductive amination methodologies.[3]

Materials:

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 5-bromonicotinaldehyde (1.0 eq) in dichloroethane (DCE) are added cyclopropylamine (1.2 eq) and a catalytic amount of acetic acid.

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete, sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Quantitative Data Summary (Representative):

| Parameter | Value |

| Reactants | |